Cas no 636574-35-1 (Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate)

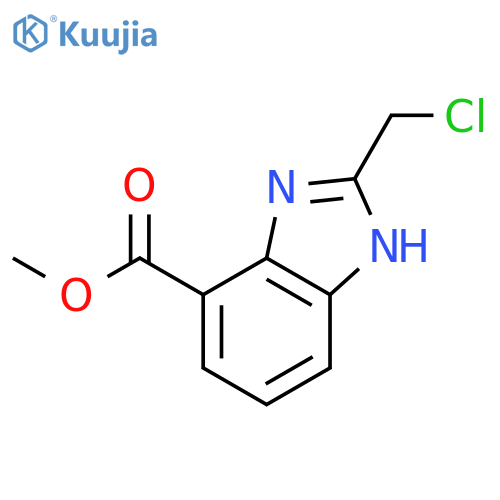

636574-35-1 structure

商品名:Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate

CAS番号:636574-35-1

MF:C10H9ClN2O2

メガワット:224.643661260605

MDL:MFCD17214274

CID:1655866

PubChem ID:53217050

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole-4-carboxylic acid, 2-(chloromethyl)-, methyl ester

- methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate

- Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate

- 636574-35-1

- SCHEMBL6841804

- MFCD17214274

- CS-0159615

- E79122

- AS-83077

- methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate

- Methyl2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate

- AKOS015850530

- DTXSID90682157

- EN300-7379551

- XH0138

- Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate

-

- MDL: MFCD17214274

- インチ: InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13)

- InChIKey: FFXBOPGNCMMISO-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl

計算された属性

- せいみつぶんしりょう: 224.03500

- どういたいしつりょう: 224.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 54.98000

- LogP: 2.08830

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257632-250mg |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 98% | 250mg |

$120 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230255-250mg |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 97% | 250mg |

¥669.00 | 2024-05-05 | |

| Chemenu | CM318693-1g |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 95%+ | 1g |

$1097 | 2023-02-17 | |

| TRC | M295638-25mg |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 25mg |

$155.00 | 2023-05-18 | ||

| Enamine | EN300-7379551-10.0g |

methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate |

636574-35-1 | 95.0% | 10.0g |

$1727.0 | 2025-03-11 | |

| Enamine | EN300-7379551-2.5g |

methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate |

636574-35-1 | 95.0% | 2.5g |

$787.0 | 2025-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230255-1g |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 97% | 1g |

¥2606.00 | 2024-05-05 | |

| Aaron | AR00ECDC-1g |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 95% | 1g |

$578.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1257632-100mg |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |

636574-35-1 | 98% | 100mg |

$80 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4537-500mg |

methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate |

636574-35-1 | 95% | 500mg |

¥1310.0 | 2024-04-18 |

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

636574-35-1 (Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate) 関連製品

- 157047-98-8(Benzomalvin C)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:636574-35-1)Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate

清らかである:99%

はかる:1g

価格 ($):256.0